molecular formula C13H8O3 B092531 2-Methylnaphtho[1,2-b]furan-4,5-dione CAS No. 17112-93-5

2-Methylnaphtho[1,2-b]furan-4,5-dione

Cat. No. B092531
CAS RN: 17112-93-5
M. Wt: 212.2 g/mol
InChI Key: HVBUAWKAICAILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylnaphtho[1,2-b]furan-4,5-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is also commonly known as Menadione, Vitamin K3, and 2-Methyl-1,4-naphthoquinone. It is a synthetic derivative of vitamin K and is primarily used as a nutritional supplement for poultry and livestock. However, its potential therapeutic applications have been extensively studied in recent years, making it an exciting area of research.

Mechanism of Action

The mechanism of action of 2-Methylnaphtho[1,2-b]furan-4,5-dione is not fully understood, but it is believed to act as a prodrug, meaning that it is metabolized in the body to produce active compounds. The active compounds are thought to work by inhibiting enzymes involved in the synthesis of DNA and RNA, leading to cell death in cancer cells. Additionally, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Additionally, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methylnaphtho[1,2-b]furan-4,5-dione in lab experiments is its low cost and availability. It is also relatively easy to synthesize, making it a popular choice for researchers. However, the compound has some limitations, including its potential toxicity and instability in certain conditions. Researchers must take precautions when working with the compound to ensure their safety.

Future Directions

There are several future directions for research on 2-Methylnaphtho[1,2-b]furan-4,5-dione. One area of research is the development of new synthesis methods to produce the compound more efficiently and with fewer byproducts. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential side effects. Overall, this compound is a promising area of research with potential applications in several fields, including medicinal chemistry.

Synthesis Methods

2-Methylnaphtho[1,2-b]furan-4,5-dione can be synthesized via several methods, including the reaction of 2-methyl-1,4-naphthoquinone with furan-2-carboxylic acid or furan-2-carboxylic acid chloride. Another commonly used method is the reaction of 2-methyl-1,4-naphthoquinone with dimethyl sulfate and sodium hydroxide. These methods have been extensively studied and optimized to produce high yields of the compound.

Scientific Research Applications

The potential applications of 2-Methylnaphtho[1,2-b]furan-4,5-dione in medicinal chemistry have been extensively studied. It has been shown to exhibit anticancer, antifungal, and antimicrobial properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

CAS RN

17112-93-5

Molecular Formula

C13H8O3

Molecular Weight

212.2 g/mol

IUPAC Name

2-methylbenzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C13H8O3/c1-7-6-10-12(15)11(14)8-4-2-3-5-9(8)13(10)16-7/h2-6H,1H3

InChI Key

HVBUAWKAICAILW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O

Canonical SMILES

CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O

synonyms

2-Methylnaphtho[1,2-b]furan-4,5-dione

Origin of Product

United States

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